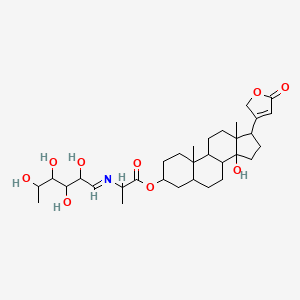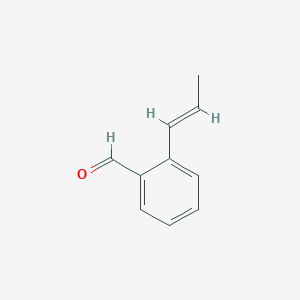
2-(Prop-1-EN-1-YL)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde,2-(1E)-1-propenyl-(9ci) is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzene ring attached to an aldehyde group and a propenyl group. This compound is known for its distinct almond-like odor and is commonly used in the synthesis of various organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde,2-(1E)-1-propenyl-(9ci) can be achieved through several methods. One common approach involves the reaction of benzaldehyde with propenyl magnesium bromide in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, Benzaldehyde,2-(1E)-1-propenyl-(9ci) can be produced through the oxidation of toluene using air in the presence of a vanadium (V) oxide catalyst. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde,2-(1E)-1-propenyl-(9ci) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce the corresponding alcohol.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of imines or thioethers
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, alcohols, imines, and thioethers, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Benzaldehyde,2-(1E)-1-propenyl-(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anticancer agents.
Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the manufacture of other chemicals
Wirkmechanismus
The mechanism of action of Benzaldehyde,2-(1E)-1-propenyl-(9ci) involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. In the context of anticancer research, the compound is believed to induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzaldehyde
- Cinnamaldehyde
- Vanillin
Uniqueness
Benzaldehyde,2-(1E)-1-propenyl-(9ci) is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike benzaldehyde, which lacks the propenyl group, Benzaldehyde,2-(1E)-1-propenyl-(9ci) exhibits enhanced reactivity in certain chemical reactions. Compared to cinnamaldehyde, it has a different substitution pattern on the benzene ring, leading to variations in its chemical and biological properties .
Eigenschaften
Molekularformel |
C10H10O |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
2-[(E)-prop-1-enyl]benzaldehyde |
InChI |
InChI=1S/C10H10O/c1-2-5-9-6-3-4-7-10(9)8-11/h2-8H,1H3/b5-2+ |
InChI-Schlüssel |
GMCCYLYNCRYFNB-GORDUTHDSA-N |
Isomerische SMILES |
C/C=C/C1=CC=CC=C1C=O |
Kanonische SMILES |
CC=CC1=CC=CC=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


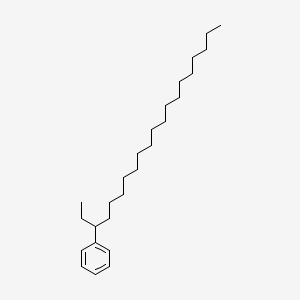
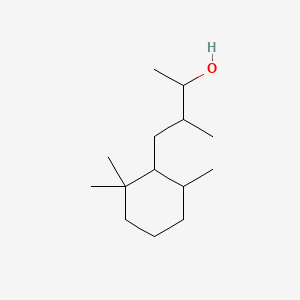
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)-](/img/structure/B13798893.png)

![1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene](/img/structure/B13798918.png)

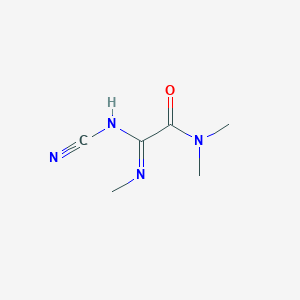

![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)
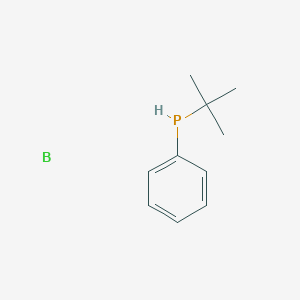
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B13798949.png)


